molecular formula C18H29N3O B11793086 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide

Cat. No.: B11793086
M. Wt: 303.4 g/mol
InChI Key: NMPUBZIIOZLDBX-BHWOMJMDSA-N
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Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the pharmaceutical industry due to its significant pharmacological properties

Preparation Methods

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide is unique due to its specific substitution pattern and the presence of both benzyl and dimethyl groups.

Biological Activity

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide, commonly referred to as a benzylpiperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl substituent and a dimethylbutanamide moiety. Its stereochemistry is crucial for its biological interactions, particularly the (S) configuration which enhances its binding affinity to specific targets.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O
Molecular Weight303.39 g/mol
IUPAC Name(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N,3-dimethylbutanamide
InChI KeyInChI=1S/C18H23N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to act as a selective antagonist for certain chemokine receptors, particularly CCR3. This interaction is pivotal in modulating inflammatory responses and could have therapeutic implications in conditions like asthma and allergic reactions.

Key Mechanisms

  • Receptor Binding : The compound binds selectively to chemokine receptors, inhibiting the eotaxin-induced mobilization of calcium ions in human eosinophils .
  • Enzyme Interaction : It may influence the activity of specific enzymes involved in metabolic pathways, although detailed studies are still needed to elucidate these pathways fully.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the piperidine ring and the introduction of various substituents can significantly enhance the binding potency of this class of compounds. For instance:

  • Benzyl Substituent : Essential for receptor selectivity.
  • Dimethyl Group : Enhances lipophilicity and receptor binding affinity.

These modifications have been shown to shift the binding potency from micromolar to low nanomolar ranges in related compounds .

Study 1: CCR3 Antagonism

A study investigated the effects of various benzylpiperidine derivatives on CCR3 receptor activity. The results demonstrated that this compound exhibited significant antagonistic properties against eotaxin-induced eosinophil chemotaxis. This suggests potential applications in treating allergic diseases .

Study 2: Pharmacological Profiling

In pharmacological profiling, this compound was assessed for its effects on various biological systems. It showed promise in modulating inflammatory responses through selective receptor antagonism, indicating its potential as a therapeutic agent in chronic inflammatory conditions .

Study 3: Synthesis and Biological Evaluation

A comprehensive synthesis route was developed for this compound, highlighting its versatility as a building block in medicinal chemistry. The evaluation demonstrated that minor structural changes could lead to significant variations in biological activity, emphasizing the importance of SAR studies.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1

InChI Key

NMPUBZIIOZLDBX-BHWOMJMDSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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